Cas no 63042-28-4 (Estradiol 3,17-Divalerate)

Estradiol 3,17-Divalerate 化学的及び物理的性質
名前と識別子
-
- Estradiol 3,17-Divalerate
- Estra-1,3,5(10)-trien-3,17beta-diyl Dipentanoate (Estradiol 3,17-Divalerate)
-
Estradiol 3,17-Divalerate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E888050-1g |
Estradiol 3,17-Divalerate |
63042-28-4 | 1g |
$ 1355.00 | 2022-06-02 | ||
A2B Chem LLC | AG72579-250mg |
Estradiol 3,17-Divalerate |
63042-28-4 | 250mg |
$596.00 | 2024-04-19 | ||
TRC | E888050-1000mg |
Estradiol 3,17-Divalerate |
63042-28-4 | 1g |
$1654.00 | 2023-05-18 | ||
TRC | E888050-50mg |
Estradiol 3,17-Divalerate |
63042-28-4 | 50mg |
$ 152.00 | 2023-09-07 | ||
TRC | E888050-250mg |
Estradiol 3,17-Divalerate |
63042-28-4 | 250mg |
$ 489.00 | 2023-09-07 | ||
TRC | E888050-100mg |
Estradiol 3,17-Divalerate |
63042-28-4 | 100mg |
$219.00 | 2023-05-18 | ||
TRC | E888050-500mg |
Estradiol 3,17-Divalerate |
63042-28-4 | 500mg |
$ 931.00 | 2023-09-07 | ||
A2B Chem LLC | AG72579-50mg |
Estradiol 3,17-Divalerate |
63042-28-4 | 50mg |
$269.00 | 2024-04-19 | ||
A2B Chem LLC | AG72579-500mg |
Estradiol 3,17-Divalerate |
63042-28-4 | 500mg |
$1025.00 | 2024-04-19 |
Estradiol 3,17-Divalerate 関連文献
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
Estradiol 3,17-Divalerateに関する追加情報
Estradiol 3,17-Divalerate (CAS No. 63042-28-4): A Comprehensive Overview
Estradiol 3,17-Divalerate, a synthetic derivative of Estradiol, is a compound of significant interest in the field of pharmaceutical chemistry and endocrinology. With the CAS number 63042-28-4, this molecule has garnered attention for its unique pharmacological properties and potential therapeutic applications. Estradiol 3,17-Divalerate is particularly recognized for its enhanced stability and prolonged biological activity, making it a promising candidate for various medical treatments.
The structure of Estradiol 3,17-Divalerate involves the esterification of estradiol at both the 3-hydroxyl and 17-hydroxyl positions, resulting in a highly lipophilic molecule. This modification not only increases its solubility in fats but also extends its half-life in the body, allowing for more efficient and sustained therapeutic effects. The compound's chemical formula can be represented as C₁₈H₂₆O₄, reflecting its molecular composition and the presence of ester groups.
In recent years, research on Estradiol 3,17-Divalerate has focused on its role in hormone replacement therapy (HRT) and the management of menopausal symptoms. Studies have demonstrated that this derivative exhibits a higher affinity for estrogen receptors compared to unmodified estradiol, leading to more potent and targeted therapeutic outcomes. The extended duration of action reduces the frequency of administration, improving patient compliance and convenience.
One of the most compelling aspects of Estradiol 3,17-Divalerate is its potential application in treating osteoporosis. Estrogen plays a crucial role in maintaining bone density by inhibiting bone resorption and promoting osteoblast activity. By providing a sustained release profile, Estradiol 3,17-Divalerate ensures continuous estrogen signaling, which may lead to more effective bone preservation strategies. Emerging data suggests that this compound could offer a superior alternative to traditional estrogen therapies by minimizing side effects associated with short-acting estrogens.
Furthermore, the pharmacokinetic profile of Estradiol 3,17-Divalerate has been extensively studied to optimize its delivery systems. Researchers have explored various formulations, including transdermal patches and subcutaneous implants, to enhance bioavailability and reduce systemic exposure. These advancements aim to provide patients with more flexible and tailored treatment options while maintaining therapeutic efficacy.
The safety profile of Estradiol 3,17-Divalerate has also been a subject of rigorous investigation. Clinical trials have shown that while it retains the beneficial effects of estradiol, it exhibits reduced risks of certain adverse effects commonly associated with unmodified estrogens. For instance, studies indicate lower rates of endometrial hyperplasia and thromboembolic events when using Estradiol 3,17-Divalerate compared to traditional estrogen preparations.
Recent breakthroughs in molecular biology have provided new insights into the mechanisms by which Estradiol 3,17-Divalerate exerts its therapeutic effects. Research has identified specific pathways involved in estrogen receptor modularity (SERM) that are modulated by this derivative. Understanding these mechanisms not only enhances our appreciation of Estradiol 3,17-Divalerate's pharmacodynamics but also opens up possibilities for combination therapies that could further improve patient outcomes.
The future development of Estradiol 3,17-Divalerate is likely to be influenced by ongoing research in personalized medicine. By integrating genetic and biomarker data with pharmacological insights, clinicians may be able to tailor treatment regimens to individual patient needs. This approach could maximize the benefits of Estradiol 3,17-Divalerate while minimizing potential risks, thereby improving overall patient care.
In conclusion,Estradiol 3,17-Divalerate (CAS No. 63042-28-4) represents a significant advancement in estrogen therapy due to its enhanced stability and prolonged biological activity. Its applications in hormone replacement therapy and osteoporosis management are particularly noteworthy, offering patients more effective and safer treatment options. As research continues to uncover new insights into its pharmacological properties,Estradiol 3,17-Divalerate is poised to play an increasingly important role in modern medicine.
63042-28-4 (Estradiol 3,17-Divalerate) 関連製品
- 15140-27-9((8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl cyclohexanecarboxylate)
- 3758-34-7(Estradiol 17-Propionate)
- 2284-32-4(Estra-1,3,5(10)-triene-3,16,17-triol,3,16,17-triacetate, (16a,17b)-)
- 4956-37-0(Estradiol enanthate)
- 979-32-8(Estradiol valerate)
- 104202-96-2(Estra-1,3,5(10)-triene-3,16,17-triol,3,17-dihexanoate, (16a,17b)- (9CI))
- 113-38-2(Estradiol dipropionate)
- 3571-53-7(Estradiol undecylate)
- 313-06-4(Estradiol (cypionate))
- 1805572-45-5(2,6-Bis(trifluoromethyl)-4-cyanobenzyl bromide)




